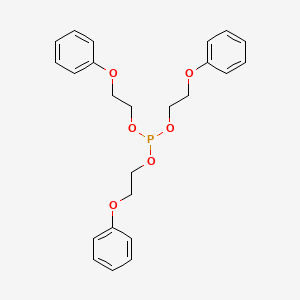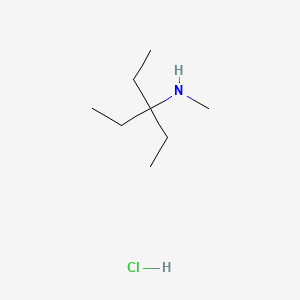
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride is a chemical compound with the molecular formula C7H17N·HCl. It is a derivative of propylamine, where the nitrogen atom is substituted with two ethyl groups and one methyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride can be synthesized through the alkylation of propylamine. The process involves the reaction of propylamine with ethyl chloride and methyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The reaction is catalyzed by a Lewis acid such as ferric chloride, and the product is purified through distillation and crystallization processes to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different alkylated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides like ethyl chloride or methyl chloride are used in the presence of a base.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various alkylated amines.
Scientific Research Applications
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propylamine, 1,1-diethyl-N-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethylamine: A primary amine with a similar structure but fewer alkyl groups.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Propylamine, 1,1-diethyl-N-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups on the nitrogen atom influences its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
33326-84-0 |
|---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.70 g/mol |
IUPAC Name |
3-ethyl-N-methylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-5-8(6-2,7-3)9-4;/h9H,5-7H2,1-4H3;1H |
InChI Key |
IDQSAFVVLDCEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


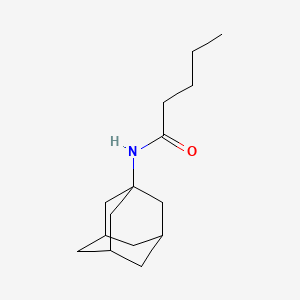
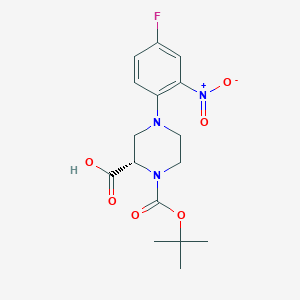
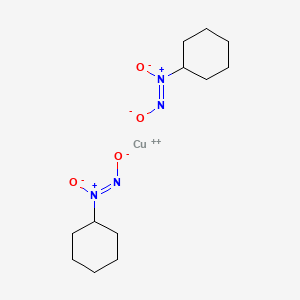

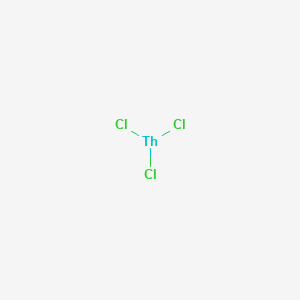


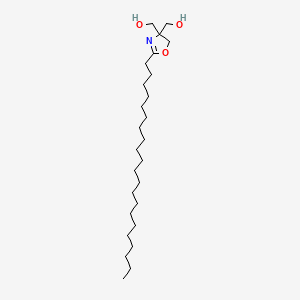
![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)

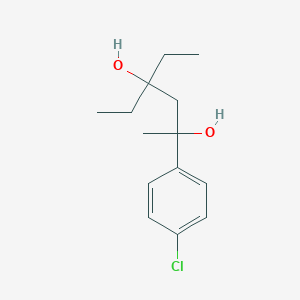
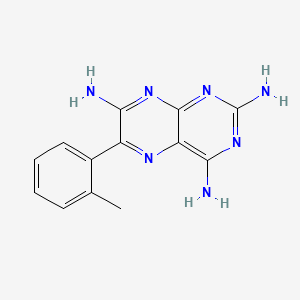
![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
